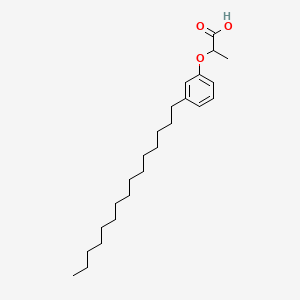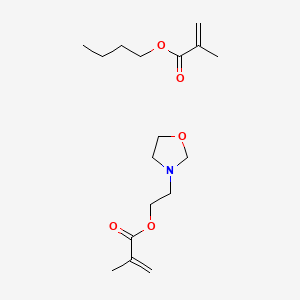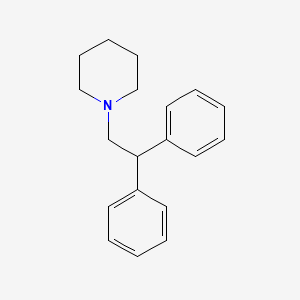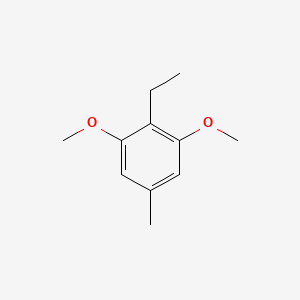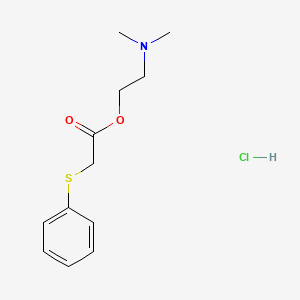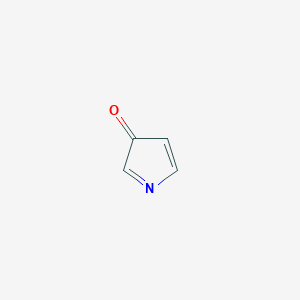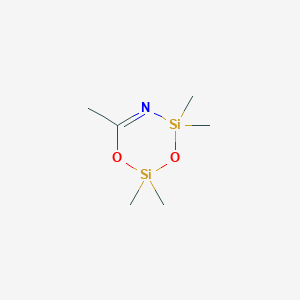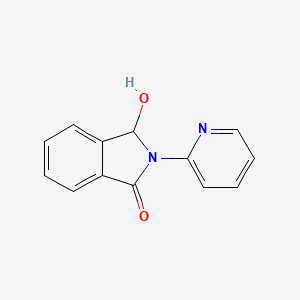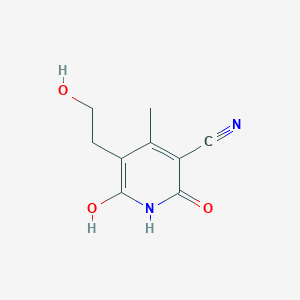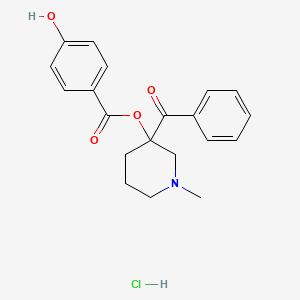
(+-)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate is a complex organic compound with a unique structure that includes a piperidine ring, benzoyl groups, and a hydroxybenzoyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzoyl groups, and the hydroxybenzoyloxy moiety. Common synthetic routes may involve the use of Grignard reagents, Friedel-Crafts acylation, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyloxy group can be oxidized to form quinones.
Reduction: The benzoyl groups can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyloxy group can yield quinones, while reduction of the benzoyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-benzoylpiperidine: Lacks the hydroxybenzoyloxy group, making it less versatile in chemical reactions.
3-Benzoyl-3-(p-hydroxybenzoyloxy)piperidine: Lacks the methyl group, which may affect its biological activity.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
33422-53-6 |
|---|---|
Molekularformel |
C20H22ClNO4 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
(3-benzoyl-1-methylpiperidin-3-yl) 4-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-13-5-12-20(14-21,18(23)15-6-3-2-4-7-15)25-19(24)16-8-10-17(22)11-9-16;/h2-4,6-11,22H,5,12-14H2,1H3;1H |
InChI-Schlüssel |
QQHJEQJNKTTYKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
